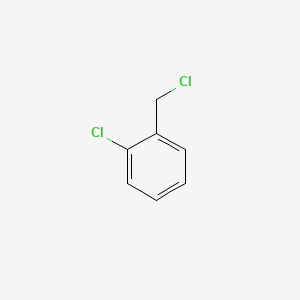

2-Chlorobenzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASMANVIUSSIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027241 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

213 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

91 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: 0.01 (very poor) | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10006 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

611-19-8, 40795-52-6 | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Chlorobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chloro(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040795526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,2-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58DI83RMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-17 °C | |

| Record name | 1-CHLORO-2-(CHLOROMETHYL)BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1763 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Physical Properties in the Application of 2-Chlorobenzyl Chloride

This compound, also known by its synonym α,2-Dichlorotoluene, is a pivotal intermediate in the synthesis of a wide array of organic chemicals, pharmaceuticals, and dyes.[1][2] Its utility in these fields is not merely a consequence of its chemical reactivity but is profoundly influenced by its distinct physical properties. For the discerning researcher and drug development professional, a thorough understanding of these characteristics is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust and scalable synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, offering not just data, but also insights into their practical implications in a laboratory and manufacturing setting.

Core Physical and Chemical Identifiers

A foundational understanding of a chemical substance begins with its fundamental identifiers and structural representation.

-

Chemical Name: this compound[3]

-

Synonyms: o-Chlorobenzyl chloride, α,2-Dichlorotoluene, 1-Chloro-2-(chloromethyl)benzene[3][4]

-

CAS Number: 611-19-8[5]

-

Molecular Formula: C₇H₆Cl₂[6]

The presence of two chlorine atoms, one on the aromatic ring and one on the benzylic carbon, dictates the molecule's reactivity and physical behavior. The benzylic chloride is particularly susceptible to nucleophilic substitution, a key feature leveraged in its synthetic applications.

Quantitative Physical Properties: A Comparative Overview

For ease of reference and comparison, the key quantitative physical properties of this compound are summarized in the table below. These values represent the most consistently reported data from reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| Melting Point | -13 °C (8.6 °F) | [4][6][9][10] |

| Boiling Point | 213-214 °C at 760 mmHg | [4][6] |

| 97 °C at 15 mmHg | [7] | |

| Density | 1.274 g/mL at 25 °C | [1] |

| 1.28 g/cm³ (20/20) | [5][7] | |

| Refractive Index (n20/D) | 1.559 - 1.561 | [4][7][8] |

| Vapor Pressure | 3 mmHg at 84 °C | [6][11] |

| 200 mbar at 50 °C | [3] | |

| Vapor Density (air=1) | 5.5 | [3][11] |

| Flash Point | 82 °C (179.6 °F) | [3][6] |

| Solubility | Insoluble in water; miscible with most common organic solvents. | [3][4] |

Analysis and Implications of Physical Properties in Research and Development

The data presented above are not merely numbers; they are critical parameters that inform experimental design and safety protocols.

Thermal Properties: Melting and Boiling Points

With a melting point of -13 °C, this compound is a liquid under standard laboratory conditions, simplifying its handling and dispensing.[4][6][9] Its relatively high boiling point of 213-214 °C indicates low volatility at room temperature, which can minimize inhalation exposure during routine handling.[4][6] However, vacuum distillation is a common purification technique, and the boiling point of 97 °C at 15 mmHg is a crucial piece of data for such procedures.[7] The high boiling point also suggests that reactions can be conducted at elevated temperatures without the need for high-pressure apparatus, offering greater flexibility in reaction optimization.

Density and Miscibility

The density of this compound, approximately 1.274 g/mL, is significantly greater than that of water.[1] This property is important in aqueous workups, as it will form the lower layer in an extraction with an immiscible aqueous phase. Its insolubility in water and good solubility in common organic solvents are typical for a molecule of its structure and are fundamental to its use in organic synthesis, particularly in reactions requiring non-polar environments and for subsequent product isolation and purification.[3][4]

Refractive Index: A Tool for Quality Control

The refractive index is a sensitive measure of a substance's purity. The narrow range of 1.559 to 1.561 at 20 °C serves as a quick and effective quality control check to verify the identity and purity of incoming material or to monitor the progress of a reaction by analyzing aliquots from the reaction mixture.[4][7][8]

Vapor Properties and Safety Considerations

The vapor pressure of this compound, while low at ambient temperatures, increases significantly with heating.[6][11] Coupled with a vapor density of 5.5, which is much heavier than air, any vapors generated will tend to accumulate in low-lying areas, posing a potential inhalation hazard.[3][11] Therefore, adequate ventilation, such as working in a fume hood, is essential.

The flash point of 82 °C indicates that this compound is a combustible liquid.[3][6] While not highly flammable, it can ignite if exposed to an open flame or a sufficiently high-energy ignition source, especially at elevated temperatures. This necessitates careful consideration of heating methods in the laboratory, with a preference for heating mantles or oil baths over open flames.

Experimental Workflow: A Generalized Reaction Protocol

The physical properties of this compound directly influence the design of a typical synthetic procedure. The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction, a common application for this reagent.

Sources

- 1. This compound | 611-19-8 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. labproinc.com [labproinc.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 611-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. A11900.36 [thermofisher.com]

- 9. This compound [stenutz.eu]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to 2-Chlorobenzyl Chloride

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chlorobenzyl Chloride (CAS No. 611-19-8), a crucial reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's characterization.

Compound Overview and Safety Imperatives

This compound, also known as 1-chloro-2-(chloromethyl)benzene or α,2-dichlorotoluene, is a colorless to pale yellow liquid with a pungent odor.[2][3] Its structure consists of a benzene ring substituted with a chlorine atom and an adjacent chloromethyl group.

Molecular Structure of this compound

Caption: Molecular structure of this compound (C₇H₆Cl₂).

Critical Safety Protocol: this compound is a hazardous substance. It is classified as a lachrymator and is corrosive, causing severe skin burns and eye damage.[4][5][6] It is also harmful if inhaled, swallowed, or absorbed through the skin and may cause an allergic skin reaction.[5][6] All handling must be performed in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[2][4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analyte without producing an interfering proton signal. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for accurate chemical shift measurements.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Caption: Standard workflow for ¹H NMR analysis.

Data Interpretation: The ¹H NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

-

Aromatic Protons (4H): The four protons on the benzene ring appear as a complex multiplet between approximately 7.2 and 7.5 ppm. The ortho-substitution pattern leads to overlapping signals that are often difficult to resolve into simple first-order patterns.

-

Benzylic Protons (2H): The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and are not coupled to any other protons. Therefore, they appear as a sharp singlet. The electron-withdrawing nature of the adjacent chlorine atom and the aromatic ring shifts this signal downfield to approximately 4.74 ppm.

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.50 | Multiplet | 4H | Aromatic protons (Ar-H ) |

| ~ 4.74 | Singlet | 2H | Benzylic protons (-CH₂ Cl) |

(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.)

¹³C NMR Spectroscopy

Principle and Protocol: ¹³C NMR spectroscopy detects the carbon nuclei, providing a distinct signal for each unique carbon environment. The experimental protocol is similar to that for ¹H NMR, though longer acquisition times are typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the seven carbon atoms (two aromatic carbons are equivalent by symmetry).[7]

-

Aliphatic Carbon: The carbon of the chloromethyl (-CH₂Cl) group is significantly influenced by the attached chlorine, resulting in a signal around 43.5 ppm.

-

Aromatic Carbons: Six signals are expected for the six aromatic carbons. The carbon bearing the chloromethyl group (C-2) and the carbon bearing the chlorine (C-1) are shifted downfield due to the electronegativity of their substituents. The other four carbons appear in the typical aromatic region.

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 135.0 | Quaternary Ar-C (C-Cl) |

| ~ 133.5 | Quaternary Ar-C (C-CH₂Cl) |

| ~ 131.0 | Ar-C H |

| ~ 129.5 | Ar-C H |

| ~ 129.0 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 43.5 | Benzylic Carbon (-C H₂Cl) |

(Note: Assignments are predictive and based on typical substituent effects. Exact values may vary.)[7]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.

Data Interpretation: The IR spectrum confirms the presence of the key structural components of the molecule.[8][9]

-

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹. The aliphatic C-H stretches from the -CH₂- group are found just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C double bond stretches cause characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The vibrations for the C-Cl bonds typically appear in the fingerprint region, usually between 800 and 600 cm⁻¹. The aryl-Cl stretch is often observed around 750 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~ 1595, 1475, 1445 | C=C Stretch | Aromatic Ring |

| ~ 1260 | C-H Bend (in-plane) | Aromatic |

| ~ 750 | C-Cl Stretch / C-H Bend (oop) | Aryl-Cl / ortho-sub |

Mass Spectrometry (MS)

Principle: Mass spectrometry bombards a molecule with energy (typically a beam of electrons in Electron Ionization, EI), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are detected, revealing the molecular weight and providing structural clues based on fragmentation patterns.

Data Interpretation: The mass spectrum of this compound is highly characteristic due to the presence of two chlorine atoms.[8][10] Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

-

Molecular Ion (M⁺): The molecular ion peak cluster is expected around m/z 160. Due to the two chlorine atoms, it will exhibit a distinctive pattern:

-

M⁺ peak (m/z 160): Contains two ³⁵Cl atoms.

-

M+2 peak (m/z 162): Contains one ³⁵Cl and one ³⁷Cl. Its intensity will be about 65% of the M⁺ peak (2 x 3:1 ratio).

-

M+4 peak (m/z 164): Contains two ³⁷Cl atoms. Its intensity will be about 10% of the M⁺ peak.

-

-

Base Peak (m/z 125): The most abundant fragment is typically formed by the loss of a chlorine radical (•Cl) from the benzylic position. This forms the stable 2-chlorobenzyl cation. This fragment will also have an isotope peak at m/z 127 (due to the remaining ³⁷Cl) with about one-third the intensity of the m/z 125 peak.[8]

Proposed Fragmentation Pathway in EI-MS

Caption: Primary fragmentation of this compound in Mass Spectrometry.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 160, 162, 164 | [C₇H₆Cl₂]⁺˙ | Molecular ion cluster |

| 125, 127 | [C₇H₆Cl]⁺ | Base peak; loss of benzylic •Cl |

| 89 | [C₇H₅]⁺ | Loss of HCl from the m/z 125 fragment |

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combination of spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy verifies the presence of key functional groups, while mass spectrometry provides the molecular weight and a characteristic fragmentation pattern defined by its two chlorine atoms. Together, these methods form a self-validating system for the comprehensive characterization of this important chemical intermediate.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98+%.

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- SD Fine-Chem Limited. (n.d.). This compound - GHS Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - this compound.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - this compound.

- ChemicalBook. (n.d.). This compound(611-19-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). This compound(611-19-8) 13C NMR spectrum.

- PubChem. (n.d.). This compound | C7H6Cl2 | CID 11906. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). This compound(611-19-8) MS spectrum.

- ChemicalBook. (n.d.). This compound(611-19-8)IR1.

- SIELC Technologies. (2018). This compound.

- ECHEMI. (n.d.). This compound Formula.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound(611-19-8) 13C NMR [m.chemicalbook.com]

- 8. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(611-19-8) IR Spectrum [m.chemicalbook.com]

- 10. This compound(611-19-8) MS spectrum [chemicalbook.com]

Synthesis of 2-Chlorobenzyl chloride mechanism

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Chloride

Abstract

This compound (CAS No. 611-19-8), a di-chlorinated toluene derivative, is a cornerstone intermediate in the synthesis of a broad spectrum of high-value chemicals.[1] Its utility is prominent in the pharmaceutical and agrochemical industries, where it serves as a critical building block for Active Pharmaceutical Ingredients (APIs) and pesticides like Clomazone.[2][3] This guide provides a comprehensive examination of the predominant synthesis mechanism for this compound: the free-radical side-chain chlorination of 2-chlorotoluene. We will dissect the mechanistic principles that govern selectivity, present detailed experimental protocols, and address the critical safety considerations inherent in this process. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this vital chemical transformation.

The Mechanistic Core: Free-Radical Side-Chain Chlorination

The industrial synthesis of this compound from 2-chlorotoluene hinges on a fundamental principle of organic chemistry: the ability to selectively functionalize a benzylic C-H bond over the aromatic C-H bonds under specific conditions. This selectivity is achieved through a free-radical chain reaction, a process starkly different from the electrophilic substitution that would occur on the aromatic ring.[4]

The reaction proceeds via three distinct stages: Initiation, Propagation, and Termination.

-

Initiation: The reaction is triggered by the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•). This energy-intensive step requires an external input, typically ultraviolet (UV) radiation (photochlorination) or high temperatures (thermal chlorination).[5]

Cl₂ + hν (UV light) or Δ (heat) → 2 Cl•

-

Propagation: This is a self-sustaining cycle where the product is formed, and the radical species is regenerated.

-

A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene. This step is highly favorable because the resulting 2-chlorobenzyl radical is stabilized by resonance with the aromatic ring.

-

The newly formed 2-chlorobenzyl radical reacts with another molecule of chlorine (Cl₂) to yield the desired product, this compound, and a new chlorine radical, which continues the chain.[4]

-

-

Termination: The chain reaction ceases when radical species are consumed through various combination reactions, such as two chlorine radicals forming a chlorine molecule.

The entire free-radical chain mechanism is visualized below.

References

Introduction: The Strategic Importance of 2-Chlorobenzyl Chloride

An In-depth Technical Guide to 2-Chlorobenzyl chloride (CAS 611-19-8) for Advanced Research and Development

This compound, also known as α,2-Dichlorotoluene, is a disubstituted aromatic compound that holds a significant position as a versatile and reactive intermediate in modern organic synthesis.[1] Its molecular architecture, featuring a chloromethyl group and a chlorine atom on the benzene ring at the ortho position, provides two distinct sites for chemical modification, making it a valuable building block for complex molecules.[1][2] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of this compound's properties, reactivity, and handling requirements is paramount for leveraging its synthetic potential safely and effectively.

This guide, prepared from the perspective of a senior application scientist, moves beyond simple data recitation. It aims to provide a cohesive understanding of the causality behind the compound's behavior, offering field-proven insights into its application and safety protocols. We will explore its fundamental properties, delve into its core reactivity, and outline the established protocols necessary for its safe integration into laboratory and industrial workflows.

Part 1: Core Physicochemical and Spectroscopic Profile

The efficacy and safety of any chemical workflow begin with a precise understanding of the reagent's physical and chemical properties. This compound is a colorless to pale yellow liquid with a characteristic pungent, irritating odor.[2][3] Its properties are quantitatively summarized below.

Key Physicochemical Data

A consolidation of critical physical and chemical data is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 611-19-8 | [4][5][6] |

| Molecular Formula | C₇H₆Cl₂ | [4][6] |

| Molecular Weight | 161.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Density | ~1.274 g/mL at 25 °C | [4][7] |

| Boiling Point | 213-214 °C | [5][8] |

| Melting Point | Range from -4 °C to -17 °C reported | [6][9][8] |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | [4] |

| Refractive Index (n²⁰/D) | ~1.559 | [7] |

| Vapor Pressure | 3 mmHg at 84 °C | [10] |

| Vapor Density | 5.5 (vs. air) | |

| Water Solubility | Insoluble / Partly miscible | [9][7][10][11] |

| Organic Solvent Solubility | Soluble in benzene, toluene, and other organic solvents | [2][7] |

| InChI Key | BASMANVIUSSIIM-UHFFFAOYSA-N | [9][12] |

| SMILES | ClCc1ccccc1Cl | [13] |

Note on Melting Point: The scientific literature and supplier data show variability in the reported melting point. This can be attributed to minor impurities or different measurement methodologies. For practical purposes in a research setting, it should be treated as a liquid at standard ambient temperatures but may solidify upon cooling.

Spectroscopic Signature

For compound verification and reaction monitoring, spectroscopic data is indispensable. While raw spectra are instrument-dependent, the expected signatures are well-established.

-

FTIR: The infrared spectrum will show characteristic peaks corresponding to C-H stretching of the aromatic ring, C-H stretching of the CH₂ group, C=C aromatic ring stretching, and strong C-Cl stretching vibrations.[12][14]

-

NMR (¹H and ¹³C): Proton NMR will show a characteristic singlet for the benzylic protons (-CH₂Cl) and a multiplet pattern for the four aromatic protons. Carbon NMR will show distinct signals for the benzylic carbon and the six aromatic carbons, with chemical shifts influenced by the two chlorine substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) cluster characteristic of a molecule containing two chlorine atoms, with isotopic peaks at M, M+2, and M+4.

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems directly from its reactivity, which is dominated by the labile benzylic chloride.

Industrial Synthesis Pathway

While multiple synthetic routes exist, the primary industrial method involves the free-radical chlorination of 2-chlorotoluene. This process is favored for its scalability and cost-effectiveness. The causality is clear: the benzylic C-H bonds of toluene and its derivatives are significantly weaker than the aromatic C-H bonds, making them susceptible to hydrogen abstraction by chlorine radicals under UV light or with a radical initiator.

Caption: General pathway for nucleophilic substitution reactions.

This core reactivity is the foundation for its use as an intermediate. Examples of nucleophiles and the resulting products include:

-

Cyanide (CN⁻): Forms 2-chlorobenzyl cyanide, a precursor for carboxylic acids and amines.

-

Hydroxide (OH⁻): Yields 2-chlorobenzyl alcohol. [5]* Alkoxides (RO⁻): Produces benzyl ethers.

-

Amines (RNH₂): Generates substituted benzylamines.

-

Phthalimide (followed by hydrolysis): A key step in the Gabriel synthesis of 2-chlorobenzylamine. [13]

Part 3: Applications in Research and Industry

The utility of this compound is demonstrated by its application across several high-value sectors.

-

Pharmaceutical Synthesis: It serves as a crucial building block for introducing the 2-chlorobenzyl moiety into active pharmaceutical ingredients (APIs). [1]This group can influence a molecule's steric and electronic properties, affecting its binding affinity to biological targets.

-

Agrochemical Production: It is a known intermediate in the synthesis of fungicides, such as prothioconazole, and herbicides like clomazone. [4][7]In these applications, the 2-chlorobenzyl group is integral to the final molecule's pesticidal activity.

-

Dyes and Pigments: The compound is also used in the manufacturing of certain dyes and pigments, where its structure contributes to the final chromophore. [1][11][15]* Research Chemical: In a laboratory context, it has been used as a model sensory irritant to study respiratory physiology in mice, demonstrating its potent biological activity. [11][12]

Part 4: Safety, Handling, and Emergency Protocols

Trustworthiness in science is built on a foundation of safety. this compound is a hazardous substance and must be handled with the utmost care. It is classified as corrosive, a lachrymator (tear-inducing agent), and is harmful by inhalation, ingestion, and skin contact. [3][10][16][17]Long-term exposure may pose additional health risks, including potential damage to the liver and kidneys. [17]

Hazard Summary and Toxicity Data

| Hazard Class | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][10][18] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [3][10][16][18] |

| Eye Damage/Irritation | Causes serious eye damage; risk of severe lesions. | [3][10][16] |

| Sensitization | May cause an allergic skin reaction upon re-exposure. | [10][17][18] |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | [10][19] |

| Physical Hazard | Combustible liquid. Vapors may form explosive mixtures with air above 91°C. | [3][10] |

| Toxicity Data (Rat, Oral LD50) | 430 mg/kg | [10] |

| Toxicity Data (Rat, Inhalation LC50) | >1140 mg/m³/1h | [10][17] |

Protocol for Safe Handling and Storage

This protocol constitutes a self-validating system for minimizing exposure and risk.

1. Engineering Controls (Primary Barrier):

-

Causality: To prevent inhalation of harmful vapors and aerosols, all handling must occur within a certified chemical fume hood with a verified face velocity.

-

Procedure: Before starting work, confirm the fume hood is operational and the sash is at the appropriate working height. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity. [17] 2. Personal Protective Equipment (PPE) (Secondary Barrier):

-

Causality: To prevent skin and eye contact with the corrosive liquid.

-

Procedure:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for extended operations.

-

Eye Protection: Wear chemical safety goggles and a full-face shield. [10] * Body Protection: Wear a chemically resistant lab coat. For large quantities, a chemical apron or suit is required.

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory. [16][17] 3. Handling and Dispensing:

-

-

Causality: To prevent spills, ignition, and uncontrolled reactions.

-

Procedure:

-

Keep away from ignition sources (open flames, hot surfaces, sparks). [16][18] * Use spark-proof tools for transfers. [17] * The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. [17] * Avoid contact with incompatible materials such as strong oxidizing agents, bases, alcohols, and amines. [10][11][17] * Keep containers tightly sealed when not in use. [10] 4. Storage:

-

-

Causality: To ensure chemical stability and prevent accidental release.

-

Procedure:

Emergency Response Protocol

1. Spills:

-

Procedure: Evacuate the area. Remove all ignition sources. Wearing full PPE, contain the spill with an inert absorbent material (sand, vermiculite). [10]Collect the material into a suitable, labeled container for hazardous waste disposal. Do not allow the spill to enter drains. [16] 2. First Aid:

-

Causality: Rapid decontamination is critical to minimizing injury.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10][17]* Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [10][16][17]* Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention. [10][16][17]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [10][16]

Conclusion

This compound (CAS 611-19-8) is a cornerstone intermediate whose value is unlocked through a deep understanding of its reactivity and a rigorous adherence to safety protocols. Its ability to undergo nucleophilic substitution makes it an essential tool for synthetic chemists in pharmaceuticals, agrochemicals, and beyond. For the research and development professional, this compound offers significant opportunities for innovation, provided its hazardous nature is respected with the implementation of robust engineering controls, appropriate PPE, and established safe handling procedures. Mastery of these principles ensures that the synthetic utility of this compound can be exploited to its fullest potential, driving progress in chemical science and technology.

References

-

This compound, 98% 611-19-8 India - Ottokemi. [Link]

-

Top Purity this compound 611-19-8 - MIT-IVY. [Link]

-

This compound | C7H6Cl2 | CID 11906 - PubChem. [Link]

-

Material Safety Data Sheet - this compound, 98+% - Cole-Parmer. [Link]

-

This compound - SD Fine-Chem. [Link]

-

This compound CAS NO.611-19-8 - Shanghai Minstar Chemical Co., Ltd. [Link]

-

Safety data sheet - CPAChem. [Link]

-

This compound (40795-52-6, 611-19-8) - Chemchart. [Link]

-

The Chemical Significance of this compound in Industrial Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 611-19-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 611-19-8 | FC139220 | Biosynth [biosynth.com]

- 5. 2-Chlorobenzyl chloride611-19-8,Purity99%_JiangSu Beyond Chemicals Co., Ltd. [molbase.com]

- 6. senyi.lookchem.com [senyi.lookchem.com]

- 7. China Top Purity this compound 611-19-8 factory and manufacturers | Mit-ivy [mit-ivy.com]

- 8. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 9. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 12. A11900.0E [thermofisher.com]

- 13. This compound (40795-52-6, 611-19-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 14. 186532500 [thermofisher.com]

- 15. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 2-Chlorobenzyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Chlorobenzyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a framework for its effective use in various chemical processes.

Introduction: The Significance of Solubility in Synthesis

This compound (C₇H₆Cl₂), also known as o-chlorobenzyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1][3] Its utility as a reactive intermediate makes understanding its behavior in different solvents paramount for process optimization, reaction kinetics, and product purification. Solubility dictates the choice of reaction medium, influencing reaction rates, yields, and the ease of downstream processing. A thorough comprehension of its solubility profile is, therefore, not merely academic but a fundamental prerequisite for efficient and scalable chemical synthesis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics. These properties, summarized in the table below, provide insights into the intermolecular forces at play when it is mixed with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂ | PubChem[5] |

| Molecular Weight | 161.03 g/mol | PubChem[5] |

| Appearance | Colorless to pale yellow liquid | Guidechem[1] |

| Odor | Pungent | Guidechem[1] |

| Density | 1.274 g/mL at 25 °C | ChemicalBook[2] |

| Boiling Point | 213-214 °C | ChemicalBook[2] |

| Melting Point | -13 °C | ChemicalBook[2] |

| Flash Point | 82 °C | Biosynth[6] |

| Water Solubility | Insoluble (0.01 g/100mL at 25 °C) | PubChem[5], ChemicalBook[2], Guidechem[1] |

| logP (Octanol-Water Partition Coefficient) | 3.32 | ChemicalBook[2][4] |

The high logP value indicates a lipophilic nature, suggesting a preference for non-polar environments over aqueous media. This is consistent with its observed insolubility in water.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The principle of "like dissolves like" serves as a reliable guide for predicting solubility. Given its chlorinated aromatic structure, this compound is expected to be soluble in many common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble[7] | The polar hydroxyl group of alcohols can interact with the polar C-Cl bonds of this compound, while the alkyl chain has an affinity for the benzene ring. |

| Ketones | Acetone | Soluble[3] | Acetone's polarity allows for favorable dipole-dipole interactions. |

| Ethers | Diethyl ether | Soluble[3] | As a relatively non-polar solvent, diethyl ether can solvate the non-polar aromatic ring of this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The similar aromatic structures lead to strong van der Waals forces and favorable mixing. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble[3] | The presence of chlorine atoms in both the solute and solvent leads to compatible intermolecular forces. |

| Esters | Ethyl acetate | Likely Soluble | Ethyl acetate's moderate polarity should allow for good solvation of this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Soluble to Miscible | The non-polar nature of both components suggests good miscibility. |

| Water | Insoluble[1][2][5] | The significant difference in polarity and the inability of this compound to form strong hydrogen bonds with water lead to very low solubility. |

It is important to note that some sources describe this compound as "partly miscible" with water, which may indicate a slight but limited solubility.[8]

Experimental Determination of Solubility and Miscibility

For precise formulation and process design, experimental determination of solubility is indispensable. The following protocols provide a systematic approach to quantifying the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 611-19-8 [m.chemicalbook.com]

- 3. chemneo.com [chemneo.com]

- 4. This compound | 611-19-8 [chemicalbook.com]

- 5. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 611-19-8 | FC139220 | Biosynth [biosynth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

2-Chlorobenzyl chloride electrophilic substitution reactions

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chlorobenzyl Chloride

Abstract

This technical guide provides a comprehensive examination of electrophilic aromatic substitution (EAS) reactions on this compound (1-chloro-2-(chloromethyl)benzene). This substrate presents a unique case study in regioselectivity, governed by the competing electronic effects of a weakly deactivating, ortho-para-directing chloro group and a deactivating, meta-directing chloromethyl group. This document synthesizes mechanistic theory with practical, field-proven insights into the nitration, halogenation, and sulfonation of this challenging substrate. We will explore the causality behind experimental design, the necessity for forcing reaction conditions, and the significant limitations regarding Friedel-Crafts reactions. Detailed, self-validating protocols are provided, alongside data summaries and mechanistic diagrams to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Unique Chemistry of this compound

This compound, CAS Number 611-19-8, is a disubstituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is intrinsically linked to its reactivity, which is dominated by two key features: the benzylic chloride of the chloromethyl group, which is susceptible to nucleophilic substitution, and the aromatic ring itself. This guide focuses on the latter, specifically the electrophilic substitution reactions on the benzene ring.

The molecule's reactivity in EAS is complex due to the presence of two distinct chlorine-containing substituents:

-

A ring-bound Chloro group (-Cl): Directly attached to the aromatic system.

-

A benzylic Chloromethyl group (-CH2Cl): An alkyl halide group attached to the ring.

Understanding the interplay of these two groups is paramount for predicting and controlling the outcomes of synthetic transformations.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂ | [2] |

| Molar Mass | 161.03 g/mol | [2][3] |

| Appearance | Clear, colorless liquid with a pungent odor | [3] |

| Boiling Point | 213-214 °C | [4] |

| Density | 1.274 g/mL at 25 °C | [4] |

| CAS Number | 611-19-8 | [2] |

Mechanistic Deep Dive: The Tug-of-War of Directing Effects

The regiochemical outcome of any EAS reaction on this compound is a direct consequence of the competing directing influences of its two substituents. Both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to benzene, necessitating more stringent reaction conditions.[5][6]

The Chloro Group: A Classic Ortho-Para Director

The chloro group is a weakly deactivating substituent.[7] This is due to two opposing electronic effects:

-

Inductive Effect (-I): Chlorine's high electronegativity withdraws electron density from the ring through the sigma bond, deactivating it.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the aromatic π-system, increasing electron density specifically at the ortho (C6) and para (C4) positions.[5][6]

While the inductive effect is stronger, making the group a net deactivator, the resonance effect governs its directing ability, guiding incoming electrophiles to the ortho and para positions.[7]

The Chloromethyl Group: A Deactivating Meta Director

The chloromethyl group (-CH₂Cl) is also a deactivating group. The electronegative chlorine atom on the benzylic carbon creates a strong electron-withdrawing inductive effect (-I), which pulls electron density out of the benzene ring and reduces its nucleophilicity.[8][9] Unlike groups with lone pairs adjacent to the ring, it has no significant resonance-donating effect. As an electron-withdrawing alkyl-type group, it directs incoming electrophiles to the meta positions (C3 and C5), where the destabilizing inductive effect on the cationic intermediate (the sigma complex) is minimized.[6][9]

Predicting the Regioselectivity: A Synthesis of Effects

The final substitution pattern is a weighted average of these competing influences, further modulated by sterics.

-

-Cl group directs to: C4 (para) and C6 (ortho).

-

-CH₂Cl group directs to: C3 (meta) and C5 (meta).

-

Steric Hindrance: The C6 position is sterically hindered by the adjacent, bulky chloromethyl group, making it a less favorable site for attack.[5]

Therefore, the most probable site for electrophilic attack is the C4 position . This position is strongly activated by the +R effect of the chloro group (para) and is not significantly deactivated by the -I effect of the chloromethyl group. The C3 and C5 positions are the next most likely, while the C6 position is the least likely.

Caption: Competing directing effects on the this compound ring.

Key Electrophilic Substitution Reactions & Protocols

Due to the strong deactivation of the ring, reactions require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, longer reaction times) than those for benzene or toluene.[5]

Nitration

Nitration introduces a nitro (-NO₂) group, a critical step in the synthesis of many energetic materials and pharmaceutical intermediates. Given the substrate's low reactivity, a standard mixture of nitric and sulfuric acid is often insufficient. The use of fuming nitric acid and/or oleum (fuming sulfuric acid) is necessary to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺).[5]

-

Safety Precaution: This procedure involves highly corrosive and reactive acids. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Substrate Dissolution: To the flask, add 1.0 equivalent of this compound. Slowly and with vigorous stirring, add 3-4 equivalents of cold (0 °C) oleum (20% SO₃).

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding 1.1 equivalents of fuming nitric acid to an equal volume of cold oleum.

-

Addition: Add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. Critically maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then carefully heat to 60-80 °C. Maintain this temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly over a large volume of crushed ice.

-

Extraction: The product will precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for the nitration of this compound.

Halogenation

The introduction of another halogen atom (e.g., Cl, Br) onto the aromatic ring requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[10][11]

| Reaction | Major Product | Minor Product(s) | Conditions |

| Nitration | 1-Chloro-2-(chloromethyl)-4-nitrobenzene | 1-Chloro-2-(chloromethyl)-5-nitrobenzene | Fuming HNO₃, Oleum, 60-80 °C |

| Chlorination | 1,4-Dichloro-2-(chloromethyl)benzene | 1,3-Dichloro-2-(chloromethyl)benzene | Cl₂, FeCl₃, heat |

| Sulfonation | 4-Chloro-3-(chloromethyl)benzenesulfonic acid | 3-Chloro-4-(chloromethyl)benzenesulfonic acid | Fuming H₂SO₄ (Oleum), heat |

Note: Product ratios are highly dependent on specific reaction conditions and are predicted based on electronic and steric effects.

Sulfonation

Sulfonation is typically achieved using fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO₃), the active electrophile. This reaction is often reversible, and the position of substitution can be influenced by temperature.

The Friedel-Crafts Impasse: A Critical Limitation

A crucial aspect of this substrate's reactivity is its inertness towards Friedel-Crafts alkylation and acylation reactions.[5][12] These reactions, which are fundamental in synthetic organic chemistry for forming carbon-carbon bonds, typically fail on aromatic rings bearing strongly or moderately electron-withdrawing groups.[13][14]

The causality is straightforward:

-

Reduced Nucleophilicity: The combined deactivating power of the chloro and chloromethyl substituents reduces the ring's electron density to a point where it is no longer sufficiently nucleophilic.

-

Weak Electrophiles: The electrophiles in Friedel-Crafts reactions (carbocations or acylium ions) are relatively weak and require an electron-rich aromatic ring to attack.[15]

-

Catalyst Complexation: In acylation, the Lewis acid catalyst (e.g., AlCl₃) complexes with the product ketone, requiring stoichiometric amounts and further deactivating the ring system.[12]

Field Insight: Researchers should not expend resources attempting direct Friedel-Crafts reactions on this substrate. Alternative synthetic routes, such as using organometallic cross-coupling reactions on a pre-functionalized ring, are necessary to achieve C-C bond formation.

Safety and Handling

This compound is a hazardous substance that must be handled with care.

-

Irritant: It is a lachrymator and is irritating to the eyes, skin, and respiratory tract.[3][16]

-

Corrosive: It can cause chemical burns upon direct contact.[16]

-

Toxicity: The material is harmful if inhaled, swallowed, or absorbed through the skin.[16]

-

Reactivity: It reacts with water to produce hydrogen chloride gas.[3] All handling should be done in a moisture-free environment and under an inert atmosphere where possible.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical and use all appropriate personal protective equipment.

Conclusion

The electrophilic substitution of this compound is a challenging but predictable process governed by the delicate balance of inductive, resonance, and steric effects. The dominant regiochemical outcome is substitution at the C4 position, para to the chloro group. Due to the deactivated nature of the ring, forcing conditions are a prerequisite for successful nitration, halogenation, and sulfonation. Critically, the substrate's low nucleophilicity renders it unsuitable for Friedel-Crafts reactions, a key consideration for synthetic planning. This guide provides the foundational theory and practical protocols necessary for scientists to effectively utilize this versatile chemical intermediate.

References

- Benchchem. Application Notes and Protocols: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene.

- Stack Exchange.

- Chemneo.

- ChemicalBook. This compound synthesis.

- Chemneo. Understanding the Properties and Applications of this compound for Global Chemical Users. (2024-09-05).

- PrepChem.com.

- Organic Chemistry Tutor.

- Organic Chemistry Portal.

- Royal Society of Chemistry.

- National Institutes of Health (NIH).

- ResearchGate.

- Wikipedia.

- Bromchem Laboratories.

- YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20).

- Wikipedia. Friedel–Crafts reaction.

- ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride | Request PDF.

- Pressbooks.

- National Institutes of Health (NIH).

- Google Patents.

- Chemistry LibreTexts. 15.

- PubChem. This compound | C7H6Cl2 | CID 11906.

- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.

- YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023-03-25).

- Google Patents.

- Ambeed.com. Sulfonyl Chlorides- Organic Building Blocks.

- Google Patents. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and ....

- Semantic Scholar.

- University of Wisconsin-Pl

- YouTube. Adding Cl to Benzene: Electrophilic Substitution. (2021-07-12).

- YouTube.

- Ambeed.com. 98-60-2 | 4-Chlorobenzenesulfonyl chloride | Aryls.

- Santa Cruz Biotechnology. This compound.

- Chemguide. the alkylation of benzene - electrophilic substitution.

Sources

- 1. bromchemlaboratories.in [bromchemlaboratories.in]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chapter 12 notes [web.pdx.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Theoretical and Practical Insights into the Reaction Pathways of 2-Chlorobenzyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzyl chloride (C₇H₆Cl₂) is a highly reactive organochlorine compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity is primarily dictated by the benzylic chloride, which is susceptible to a variety of transformations. This guide provides a detailed theoretical examination of the principal reaction pathways of this compound, including nucleophilic substitution, oxidation, and Grignard reagent formation. The discussion is grounded in computational studies, such as Density Functional Theory (DFT), and validated with established experimental protocols. By elucidating the underlying mechanisms and influencing factors, this document aims to equip researchers and development professionals with the knowledge to effectively and safely utilize this versatile chemical building block.

Introduction: The Chemical Profile of this compound

This compound, also known as α,2-dichlorotoluene, is a colorless to light yellow liquid characterized by a pungent odor.[3] The molecule features a chloromethyl group (-CH₂Cl) attached to a benzene ring that is also substituted with a chlorine atom at the ortho position. This dual halogenation makes it a bifunctional intermediate; the benzylic chlorine provides a site for nucleophilic attack, while the aromatic chlorine can participate in other transformations like coupling reactions.[2] Its utility as a precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and heterocyclic compounds underscores its importance in medicinal chemistry.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [3] |

| Molecular Weight | 161.03 g/mol | [3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 213-214 °C | [4] |

| Melting Point | -42.5 °C | [1] |

| Density | 1.274 g/mL at 25 °C | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether, acetone, and chloroform. | [1] |

Industrial Synthesis Pathways

The primary industrial method for producing this compound is the free-radical chlorination of 2-chlorotoluene.[4] This process is typically initiated photochemically, where toluene is reacted with chlorine gas. The reaction proceeds via a free radical chain mechanism, leading to the substitution of a hydrogen atom on the methyl group.[5]

Experimental Protocol: Synthesis from 2-Chlorotoluene

The following protocol is adapted from established laboratory procedures for the side-chain chlorination of substituted toluenes.[4]

-

Apparatus Setup: Assemble a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mercury immersion lamp (or a 500-watt photolamp for external irradiation).

-

Reagent Preparation: Heat 2-chlorotoluene to its boiling point in the flask. Pass dried chlorine gas (dried through concentrated sulfuric acid) into the boiling liquid.

-

Reaction: Continue the chlorination under irradiation. The reaction is monitored by the increase in weight of the reaction mixture or until the boiling point of the liquid reaches approximately 205°C.[4]

-

Workup and Purification: After cooling, add a small amount of sodium hydrogen carbonate to the crude product. Purify the product by vacuum distillation to yield pure this compound.[4]

Theoretical Framework: Modeling Reaction Pathways

Understanding the intricate mechanisms of this compound reactions at a molecular level is greatly enhanced by computational chemistry. Density Functional Theory (DFT) is a powerful tool used to optimize molecular geometries, calculate reaction energies, and map potential energy surfaces.[6][7] These calculations provide invaluable insights into the stability of intermediates and the energy barriers of transition states, which are critical for determining the feasibility and selectivity of a given reaction pathway.[8]

Core Reaction Pathways

The reactivity of this compound is dominated by the lability of the benzylic chlorine atom. The primary reaction pathways are nucleophilic substitution, oxidation, and the formation of organometallic reagents.

Caption: Core reaction pathways of this compound.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound. The benzylic position is activated towards both Sₙ1 and Sₙ2 mechanisms due to the electronic influence of the adjacent phenyl ring.[9]

-

Sₙ1 Mechanism: The Sₙ1 pathway involves the initial departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is planar, and subsequent attack by a nucleophile can occur from either face, leading to racemization if the carbon is chiral. The stability of the benzyl carbocation makes this pathway viable, especially with weak nucleophiles in polar protic solvents.[9]

-

Sₙ2 Mechanism: The Sₙ2 pathway is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[10] This bimolecular reaction results in an inversion of stereochemistry. The π-system of the phenyl ring helps to stabilize the transition state, making the Sₙ2 reaction highly favorable for benzyl halides.[11]

Caption: Competing Sₙ1 and Sₙ2 mechanisms for hydrolysis.

4.1.1. Hydrolysis In the presence of water, this compound slowly hydrolyzes to form 2-chlorobenzyl alcohol and hydrochloric acid.[3][5] This reaction is a classic example of nucleophilic substitution where water acts as the nucleophile. Kinetic studies on the parent benzyl chloride suggest the hydrolysis proceeds via an Sₙ2 mechanism in pure water.[12]

4.1.2. Reaction with Amines The reaction with amines or their equivalents is a synthetically valuable pathway for producing substituted benzylamines. A common industrial route to 2-chlorobenzylamine involves a two-step process known as the Gabriel synthesis. First, this compound is reacted with potassium phthalimide. The resulting N-(2-chlorobenzyl)phthalimide is then cleaved, typically by hydrolysis or hydrazinolysis, to release the primary amine.[13]

Oxidation to 2-Chlorobenzaldehyde

The oxidation of the chloromethyl group is a key transformation that yields 2-chlorobenzaldehyde, an important intermediate for dyes, pesticides, and pharmaceuticals.[14] Various oxidizing agents can be employed. A green and efficient method involves using hydrogen peroxide catalyzed by 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in water, which provides excellent yields in a short time.[15]

Grignard Reagent Formation

Like other alkyl halides, this compound can react with magnesium metal in an ether solvent (like tetrahydrofuran, THF) to form a Grignard reagent, 2-chlorobenzylmagnesium chloride.[16] However, a significant side reaction is homocoupling, which produces a dimeric impurity. Patented methods have improved this process by using a catalyst and adding a methylmagnesium chloride Grignard reagent to the this compound, achieving yields up to 98%.[16]

Environmental Degradation Pathways

As a chlorinated aromatic compound, this compound is considered an environmental pollutant.[17] Bioremediation studies have shown that certain microorganisms can degrade it. The typical pathway involves dehalogenation, followed by the metabolism of the resulting benzene ring. This process often proceeds through catechol intermediates, which are then subject to ring cleavage, breaking down the aromatic structure into aliphatic compounds.[17][18]

Experimental Workflow Example: Synthesis and Derivatization

The following diagram illustrates a typical workflow starting from the synthesis of this compound and its subsequent conversion into key derivatives via the pathways discussed.

Caption: Workflow for synthesis and derivatization.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.

-

Hazards: It is a lachrymator (tear-inducing agent) and is irritating to the eyes, skin, and respiratory tract.[3] It is toxic by inhalation and can be absorbed through the skin. The substance is combustible and may form explosive vapor/air mixtures above 91°C.[3] In case of fire, it can release toxic fumes such as hydrogen chloride and phosgene.[19]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3]

-

First Aid: In case of skin contact, rinse immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.[3]

Conclusion

The reaction pathways of this compound are well-defined and theoretically understood, making it a predictable and reliable synthetic intermediate. Its chemistry is dominated by nucleophilic substitution at the benzylic carbon, which can proceed via both Sₙ1 and Sₙ2 mechanisms depending on the reaction conditions. Furthermore, controlled oxidation provides a direct route to the valuable aldehyde derivative, while its ability to form a Grignard reagent opens up pathways for carbon-carbon bond formation. A thorough understanding of these theoretical pathways, coupled with strict adherence to safety protocols, is essential for leveraging the full synthetic potential of this important chemical building block in research and industrial applications.

References

- 1. chemneo.com [chemneo.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]